Cas no 13679-61-3 (S-Methyl 2-Furancarbothioate)

S-Methyl 2-Furancarbothioate 化学的及び物理的性質
名前と識別子
-
- S-Methyl 2-Furancarbothioate
- 2-Furancarbothioic acid S-methylester
- Methyl 2-thiofuroate
- Methyl thiofuroate
- 2-Thiofuroic Acid S-Methyl Ester
- S-Methyl 2-Thiofuroate
- S-methyl furan-2-carbothioate
- CL057
- FEMA 3311
- METHYLTHIOL FUROATE
- S-METHYL THIOFUROATE
- methyl thio-2-furoate
- Mehtyl 2-thiolfuroate
- 2-Furancarbothioic Acid S-Methyl Ester
- Methyl 2-thiofuroate,97%
- 2-Furancarbothioic acid, S-methyl ester
- 2-Furoic acid, thio-, S-methyl ester
- S-Methyl thio-2-furoate
- 9H9BCF87R7
- FEMA No. 3311
- S-Methyl2-Furancarbothioate
- SCHEM
-
- MDL: MFCD00040266
- インチ: 1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3
- InChIKey: ISKUAGFDTRLBHG-UHFFFAOYSA-N
- SMILES: S(C([H])([H])[H])C(C1=C([H])C([H])=C([H])O1)=O
計算された属性
- 精确分子量: 142.00900
- 同位素质量: 142.00885
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5
- 互变异构体数量: 何もない
- Surface Charge: 0
- XLogP3: 1.4
じっけんとくせい
- Color/Form: 明るい茶色の液体
- 密度みつど: 1.23
- Boiling Point: 63 ºC (at 2 mm Hg)
- フラッシュポイント: 94 ºC
- Refractive Index: 1.5711
- PSA: 55.51000
- LogP: 1.78280
- FEMA: 3311
- Solubility: 未確定
S-Methyl 2-Furancarbothioate Security Information
S-Methyl 2-Furancarbothioate 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
S-Methyl 2-Furancarbothioate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D758224-500g |
2-Furancarbothioic acid, S-methyl ester |
13679-61-3 | 98% | 500g |
$300 | 2024-06-08 | |
Key Organics Ltd | AS-64047-1MG |
(furan-2-yl)(methylsulfanyl)methanone |
13679-61-3 | >97% | 1mg |
£37.00 | 2025-02-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD138381-5g |
S-Methyl furan-2-carbothioate |
13679-61-3 | 95% | 5g |
¥206.0 | 2022-03-01 | |
abcr | AB250309-25 g |
S-Methyl 2-furancarbothioate, 98%; . |
13679-61-3 | 98% | 25 g |
€162.30 | 2023-07-20 | |
eNovation Chemicals LLC | D758224-100g |
2-Furancarbothioic acid, S-methyl ester |
13679-61-3 | 98% | 100g |
$135 | 2024-06-08 | |
Apollo Scientific | OR921105-25g |
Methyl 2-thiofuroate |
13679-61-3 | 98+% | 25g |
£24.00 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1820-25G |
S-Methyl 2-Furancarbothioate |
13679-61-3 | >98.0%(GC) | 25g |
¥690.00 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W331104-100G-K |
S-Methyl 2-Furancarbothioate |
13679-61-3 | ≥98%, FG | 100G |
3662.13 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161299-100g |
S-Methyl 2-Furancarbothioate |
13679-61-3 | 98% | 100g |
¥588.90 | 2023-09-01 | |
1PlusChem | 1P0012UC-100g |
2-Furancarbothioic acid, S-methyl ester |
13679-61-3 | 95% | 100g |
$69.00 | 2025-02-18 |
S-Methyl 2-Furancarbothioate 関連文献
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
S-Methyl 2-Furancarbothioateに関する追加情報
Introduction to S-Methyl 2-Furancarbothioate (CAS No. 13679-61-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
S-Methyl 2-Furancarbothioate, identified by the Chemical Abstracts Service registry number 13679-61-3, is a significant compound in the realm of chemical biology and medicinal chemistry. This organosulfur derivative features a furan ring substituted with a thioate group, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have garnered attention for its potential applications in drug development, agrochemicals, and material science.
The S-Methyl 2-Furancarbothioate molecule exhibits notable reactivity due to the presence of the thioate moiety, which can participate in various chemical transformations such as nucleophilic substitution, cyclization, and condensation reactions. These characteristics make it a valuable building block for constructing more complex molecules. In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its integration into diverse research and industrial applications.
One of the most compelling aspects of S-Methyl 2-Furancarbothioate is its role in pharmaceutical research. The furan ring is a common structural motif in bioactive molecules, often contributing to interactions with biological targets such as enzymes and receptors. The thioate group further enhances its utility by providing a site for functionalization, allowing chemists to tailor the molecule for specific biological activities. For instance, derivatives of this compound have been explored as inhibitors or modulators of enzymes involved in metabolic pathways and signal transduction.
Recent studies have highlighted the potential of S-Methyl 2-Furancarbothioate in the development of novel therapeutic agents. Researchers have investigated its derivatives as candidates for treating neurological disorders, infectious diseases, and cancer. The ability to modify the furan core while retaining the thioate functionality has led to the discovery of compounds with enhanced potency and selectivity. These findings underscore the importance of S-Methyl 2-Furancarbothioate as a scaffold for drug discovery efforts.
In addition to pharmaceutical applications, S-Methyl 2-Furancarbothioate has found utility in agrochemical research. The compound’s structural features make it suitable for synthesizing pesticides and herbicides that target specific biological pathways in pests and weeds. By leveraging its reactivity, chemists can develop environmentally friendly alternatives to traditional agrochemicals, addressing growing concerns about sustainability and ecological impact.
The synthesis of S-Methyl 2-Furancarbothioate has been refined through modern catalytic techniques, improving yield and purity while reducing waste. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated thiolation, have been particularly effective in constructing the furan-thioate core efficiently. These advances not only enhance the practicality of using CAS No. 13679-61-3 but also contribute to greener chemical processes.
The versatility of S-Methyl 2-Furancarbothioate extends to material science applications as well. Its ability to form coordination complexes with metal ions has been exploited in designing functional materials such as catalysts and sensors. The furan ring can act as a ligand, facilitating interactions with transition metals that are crucial for catalytic activity. Such applications demonstrate the broad utility of this compound beyond traditional biological contexts.
Looking ahead, the future prospects for S-Methyl 2-Furancarbothioate are promising. Ongoing research aims to uncover new synthetic pathways and expand its applications in drug discovery and material science. Collaborative efforts between academia and industry are expected to drive innovation, leading to novel derivatives with improved properties and functionalities. As our understanding of molecular interactions deepens, the significance of compounds like CAS No 13679-61-3 is likely to grow even further.
In conclusion,S-Methyl 2-Furancarbothioate stands as a cornerstone in modern chemical biology and medicinal chemistry due to its unique structural features and reactivity. Its contributions to pharmaceutical development, agrochemical innovation, and material science highlight its multifaceted importance. As research continues to evolve,CAS No 13679-61-3 will undoubtedly remain at the forefront of scientific exploration, offering new opportunities for advancement.
13679-61-3 (S-Methyl 2-Furancarbothioate) Related Products
- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)
- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 865363-93-5(Islatravir)
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 2228482-72-0(3-(4-bromo-3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 1348418-97-2(Scrambled TRAP Fragment)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 64890-06-8(7-Nitro-2-phenyl-1h-indole)
- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
- 2624128-69-2(3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride)

